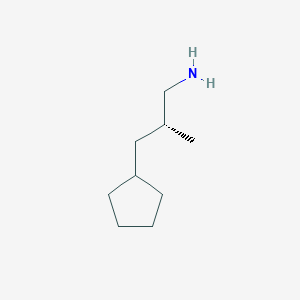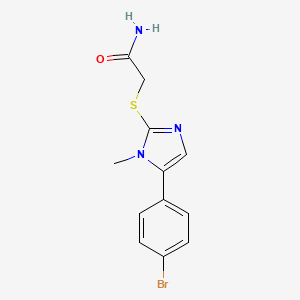
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound that features an imidazole ring, a thioacetamide group, and a bromophenyl moiety. This type of compound is of interest due to its potential biological activities, particularly as an anticancer agent. The presence of the imidazole ring is significant as it is a core structure in many biologically active molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide derivative with various reagents to form a diverse set of products, including thiophene, thiazole, and pyrazole derivatives . For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide precursor, which can then be further transformed into various heterocyclic compounds . Similarly, thioureido-acetamides can be used as starting materials for heterocyclic syntheses in one-pot cascade reactions .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectroscopic methods such as NMR and LC-MS/MS, and their preferred tautomeric forms can be determined by DFT calculations . The presence of substituents on the heterocyclic core can significantly influence the molecular properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of cyanoacetamide derivatives is quite versatile, allowing for the synthesis of a variety of heterocyclic compounds. For example, treatment with phenyl isothiocyanate can yield thiole derivatives, which can then react with hydrazonyl chlorides to furnish 1,3,4-thiadiazole derivatives . Additionally, reactions with active methylene reagents can afford polysubstituted thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and heteroatoms can affect these properties, which in turn can influence their biological activity. The antitumor activities of such compounds are often evaluated in vitro using various human cancer cell lines, and some derivatives have shown high inhibitory effects . The compounds' ability to induce apoptosis is also a key factor in their potential as anticancer agents .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-16-10(8-2-4-9(13)5-3-8)6-15-12(16)18-7-11(14)17/h2-6H,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKABTDSJUAEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

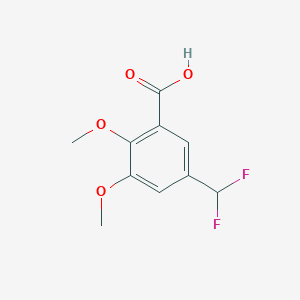
![3-(2-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3000491.png)
![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)
![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)
![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)
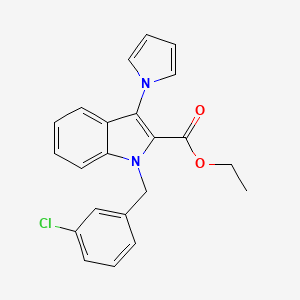
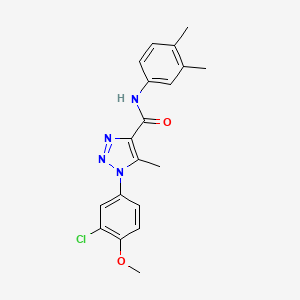
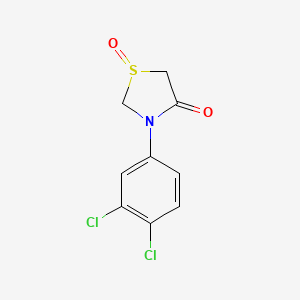
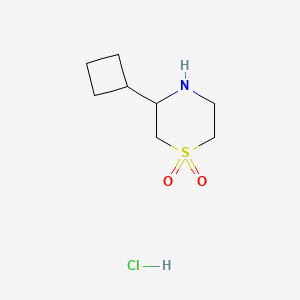
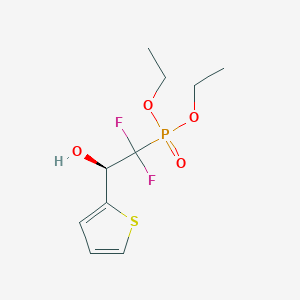
![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)
![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)
